

An In-depth Technical Guide to 3-Nitrophenylguanidine Nitrate (CAS 142992-99-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylguanidine Nitrate

Cat. No.: B028811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **3-Nitrophenylguanidine Nitrate**. The information is intended to support research and development activities in medicinal chemistry and drug discovery, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics.

Core Properties

3-Nitrophenylguanidine Nitrate is a chemical intermediate, appearing as a light orange to light tan or off-white solid.^[1] It is primarily utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

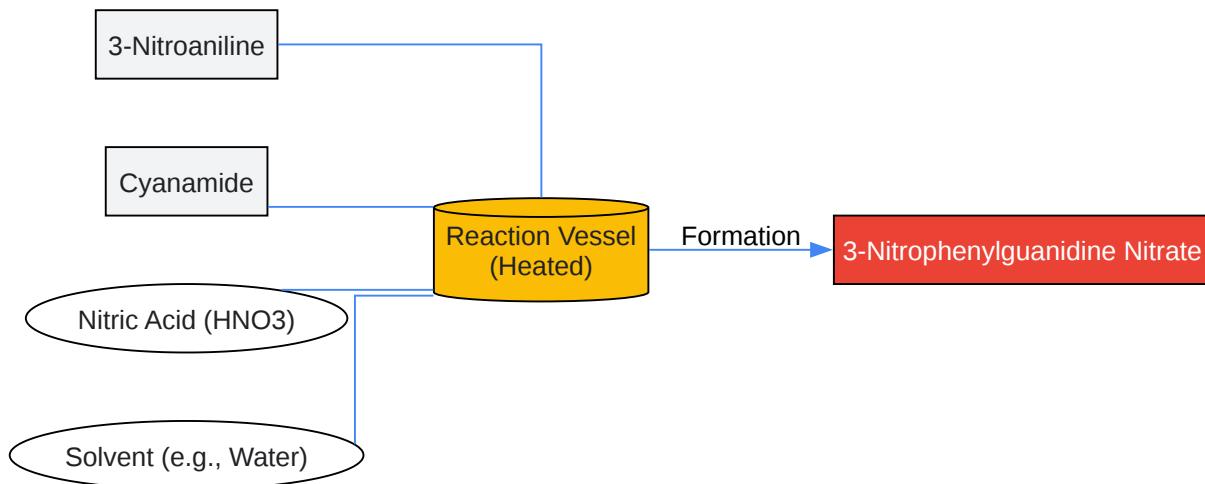
Physicochemical Properties

The fundamental physicochemical properties of **3-Nitrophenylguanidine Nitrate** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	142992-99-2	[1] [2] [3]
Alternate CAS Number	24067-13-8	[4]
Molecular Formula	C ₇ H ₉ N ₅ O ₅	[1]
Molecular Weight	243.18 g/mol	[1] [2] [3]
Appearance	Light orange to light tan solid; Off-white solid	[1]
Melting Point	218-221 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage Conditions	Hygroscopic, store at -20°C under an inert atmosphere	[1]

Chemical Structure and Identifiers

- IUPAC Name: N-(3-nitrophenyl)guanidine;nitric acid
- Synonyms: N-(3-Nitrophenyl)guanidine Mononitrate, 1-(3-nitrophenyl)guanidine nitrate[\[1\]](#)[\[2\]](#)
- InChI: InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H, (H4,8,9,10);(H,2,3,4)
- SMILES: C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=N)N.C(=O)(O)[O-]


Synthesis and Experimental Protocols

3-Nitrophenylguanidine Nitrate is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to kinase inhibitors such as Imatinib. [\[5\]](#) The synthesis generally involves the reaction of a substituted aniline with a source of guanidine.

Representative Synthesis of 3-Nitrophenylguanidine Nitrate

The following is a representative experimental protocol for the synthesis of **3-Nitrophenylguanidine Nitrate**, based on analogous procedures for the synthesis of substituted guanidines. This protocol is provided for informational purposes and should be adapted and optimized by qualified personnel.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Nitrophenylguanidine Nitrate**.

Materials:

- 3-Nitroaniline
- Cyanamide (50% aqueous solution)
- Concentrated Nitric Acid (65-70%)

- Water
- Sodium Hydroxide solution (for neutralization)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline and a 50% aqueous solution of cyanamide in water.
- Acid Addition: While stirring, slowly add concentrated nitric acid to the mixture. The addition should be done cautiously to control the exothermic reaction.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution until a precipitate forms.
- Isolation: Collect the crude product by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure **3-Nitrophenylguanidine Nitrate**.

Applications in Drug Development

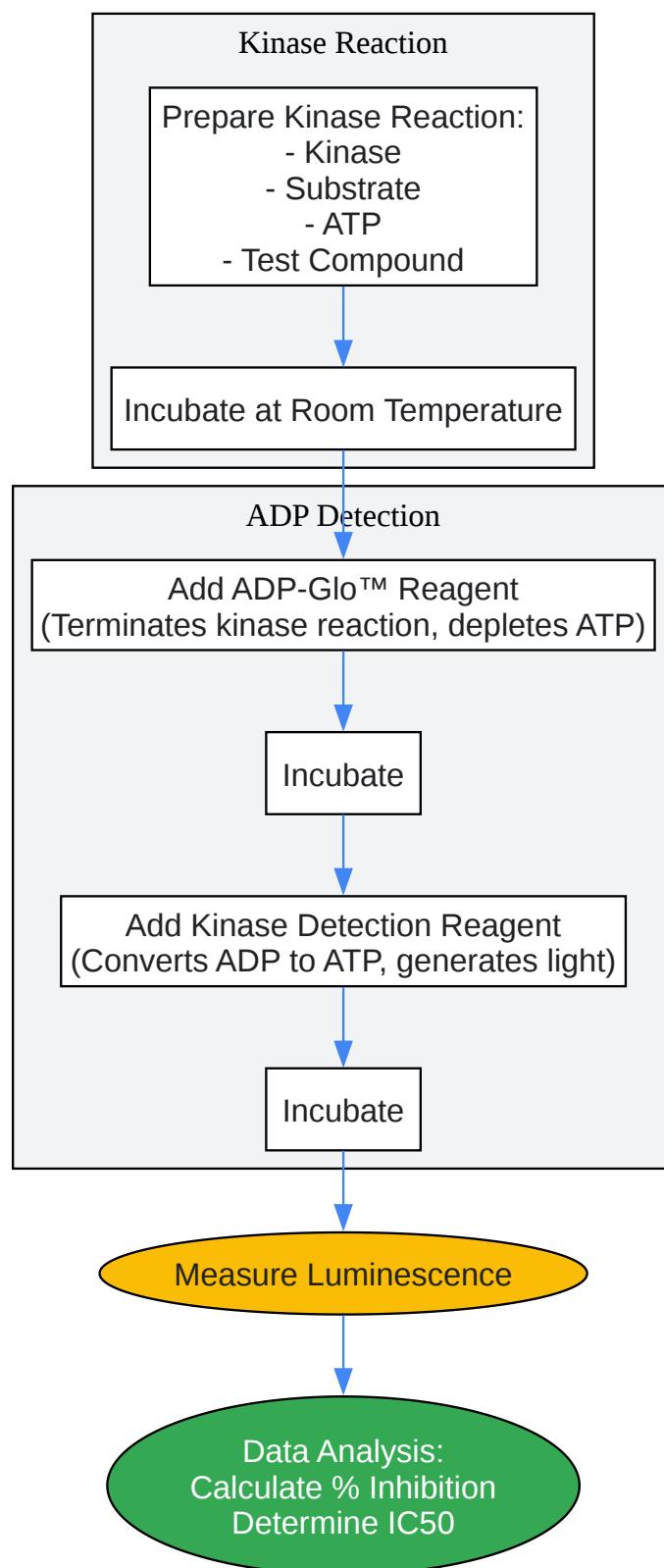
The primary application of **3-Nitrophenylguanidine Nitrate** is as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors.^[1] These compounds are of significant interest in oncology for their potential to act as antitumor agents.

Role as a Precursor to Kinase Inhibitors

3-Nitrophenylguanidine Nitrate serves as a key building block for the synthesis of N-thiazolopyrimidinyl-N-phenylamines, a class of compounds that have been investigated as specific cyclin-dependent kinase inhibitors.^[1] The guanidine moiety of the molecule is reactive and allows for the construction of more complex heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: General pathway to kinase inhibitors.


Experimental Protocols for Biological Evaluation

Given that **3-Nitrophenylguanidine Nitrate** is an intermediate, it is not typically evaluated for direct biological activity. However, the final compounds synthesized from it are potent kinase inhibitors and are assessed using various biochemical and cellular assays. The following is a general protocol for a widely used kinase assay.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for ADP-Glo™ Kinase Assay.

Materials:

- Purified target kinase
- Kinase-specific substrate
- ATP
- Test compound (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Multi-well plates (white, opaque)
- Luminometer

Procedure:

- Prepare Reagents: Prepare the kinase, substrate, ATP, and test compound dilutions in the appropriate kinase buffer.
- Set up Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
- Initiate Reaction: Start the kinase reaction by adding ATP. Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).
- Incubate: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Detect ADP: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

- Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Nitrophenylguanidine Nitrate** is not readily available. However, based on its chemical structure and the known hazards of related compounds such as guanidine nitrate and other nitroaromatic compounds, appropriate safety precautions should be taken.

- General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Hazards of Related Compounds: Guanidine nitrate is an oxidizer and can intensify fire. It is also harmful if swallowed and causes serious eye irritation.^[6] Nitro compounds can be flammable solids.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is hygroscopic, storage under an inert atmosphere is recommended.^[1]

Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety manual. Users should consult relevant safety data sheets for the reagents used and perform a thorough risk assessment before conducting any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulab360.com [ulab360.com]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrophenylguanidine Nitrate (CAS 142992-99-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028811#3-nitrophenylguanidine-nitrate-cas-142992-99-2-properties\]](https://www.benchchem.com/product/b028811#3-nitrophenylguanidine-nitrate-cas-142992-99-2-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com